N-Benzylguanidine hydrochloride
Overview
Description
N-Benzylguanidine hydrochloride is an organic compound with the molecular formula C8H12ClN3. It is a derivative of guanidine, where a benzyl group is attached to the nitrogen atom. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Mechanism of Action
Target of Action
N-Benzylguanidine hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the group of mitochondrial inhibitors . It has also been shown to inhibit the activity of integrin receptors . .
Mode of Action
Given its classification as a mitochondrial inhibitor, it is likely that it interferes with the normal function of mitochondria, which are essential for energy production in cells . Its inhibitory effect on integrin receptors suggests it may also impact cell adhesion, migration, and other cellular processes .
Biochemical Pathways
As a mitochondrial inhibitor, it could potentially disrupt pathways related to energy production, such as oxidative phosphorylation . Its impact on integrin receptors could also affect various signaling pathways involved in cell growth, survival, and differentiation .
Result of Action
Given its role as a mitochondrial inhibitor, it could potentially lead to decreased energy production in cells, which could affect numerous cellular functions . Its inhibitory effect on integrin receptors could impact cell adhesion and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate. This reaction proceeds under mild conditions in water, making it practical for substrates that dissolve only in aqueous solutions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition metal catalysts and guanylation reactions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Benzylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrogen oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrogen oxides and benzyl derivatives.
Reduction: Benzylamine and simpler amines.
Substitution: Various substituted guanidines and benzyl derivatives.
Scientific Research Applications
N-Benzylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other guanidine derivatives.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Guanidine: A strong organic base used in various applications, including as a protein denaturant and in the treatment of muscle weakness.
N-Benzylguanidine: Similar to N-Benzylguanidine hydrochloride but without the hydrochloride group, used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-benzylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNLZDSZLBOVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-49-5 | |
Record name | Guanidine, N-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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